8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Azaspirofuran A involves a modular enantioselective assembly of its core structure. One of the key steps in its synthesis is the catalytic asymmetric Stetter reaction, which allows for the rapid assembly of its tetracyclic core . The reaction conditions typically involve the use of chiral catalysts to ensure enantioselectivity.
Industrial Production Methods
While specific industrial production methods for Azaspirofuran A are not well-documented, the synthesis generally follows the principles of organic synthesis, involving multiple steps to build the complex structure. The scalability of the synthesis would depend on optimizing each step for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azaspirofuran A undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Azaspirofuran A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Its moderate anticancer activity suggests potential use in cancer research and drug development.
Industry: Its antifungal properties make it useful in agricultural research for developing fungicides.
Mechanism of Action
The mechanism of action of Azaspirofuran A involves inducing apoptosis by regulating the secretion of Bcl-2 and Bax proteins. It also inhibits cell metastasis by suppressing MMP-9 activity and upregulating its specific inhibitor TIMP-1 . These molecular targets and pathways are crucial for its biological activities.
Comparison with Similar Compounds
Azaspirofuran A can be compared with other similar compounds such as pseurotin A2 and azaspirofuran B. These compounds share structural similarities but differ in their biological activities. For instance, pseurotin A2 has shown antiseizure activity, while azaspirofuran B has not demonstrated the same level of efficacy . This highlights the uniqueness of Azaspirofuran A in its specific biological activities.
List of Similar Compounds
- Pseurotin A2
- Azaspirofuran B
- Pseurotin F1
- 11-O-methylpseurotin A
- Pseurotin D
Properties
IUPAC Name |
8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIDWGMSCTXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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